

impact of serum proteins on Cilengitide TFA activity

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Compound of Interest

Compound Name: **Cilengitide TFA**

Cat. No.: **B612137**

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Technical Support Center: Cilengitide TFA

Welcome to the technical support center for **Cilengitide TFA**. This resource is designed to assist researchers, scientists, and drug development professionals in navigating experiments involving this potent and selective $\alpha\beta 3$ and $\alpha\beta 5$ integrin inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies, particularly concerning the impact of serum proteins on **Cilengitide TFA**'s activity.

Frequently Asked Questions (FAQs)

Q1: What is **Cilengitide TFA** and what is its mechanism of action?

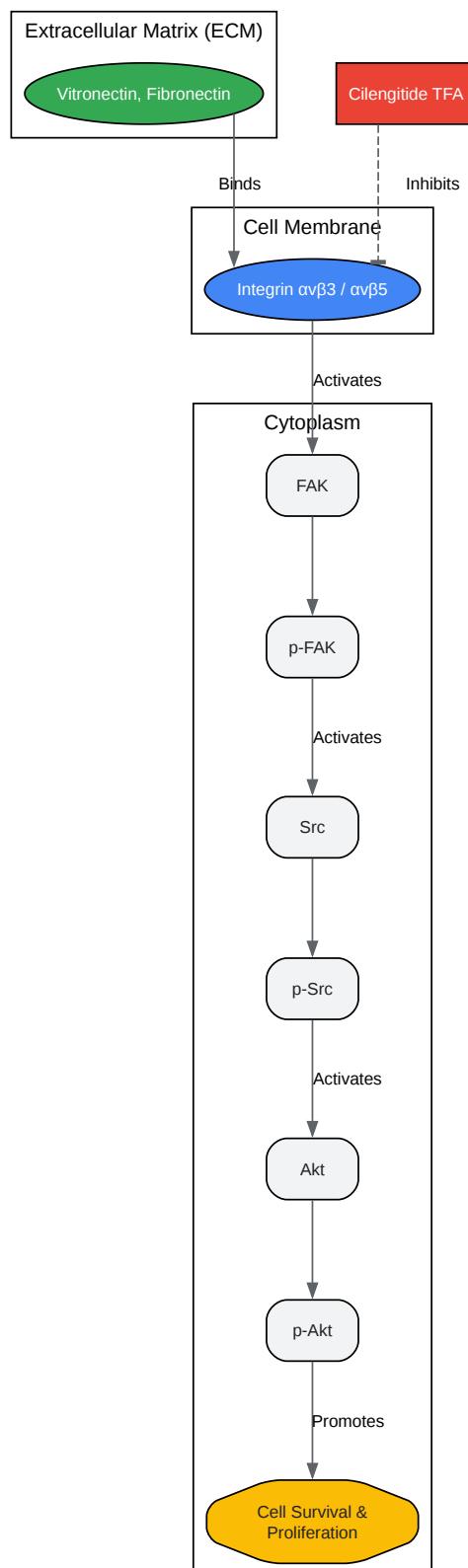
Cilengitide TFA is a cyclic pentapeptide that acts as a selective antagonist of $\alpha\beta 3$ and $\alpha\beta 5$ integrins.^[1] Its mechanism of action involves mimicking the Arg-Gly-Asp (RGD) binding motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.^[2] By competitively binding to these integrins, Cilengitide blocks the interaction between cells and the ECM, thereby inhibiting cell adhesion, migration, proliferation, and survival signals. This ultimately leads to a form of programmed cell death known as anoikis in susceptible cells, particularly endothelial and certain tumor cells.^{[3][4]}

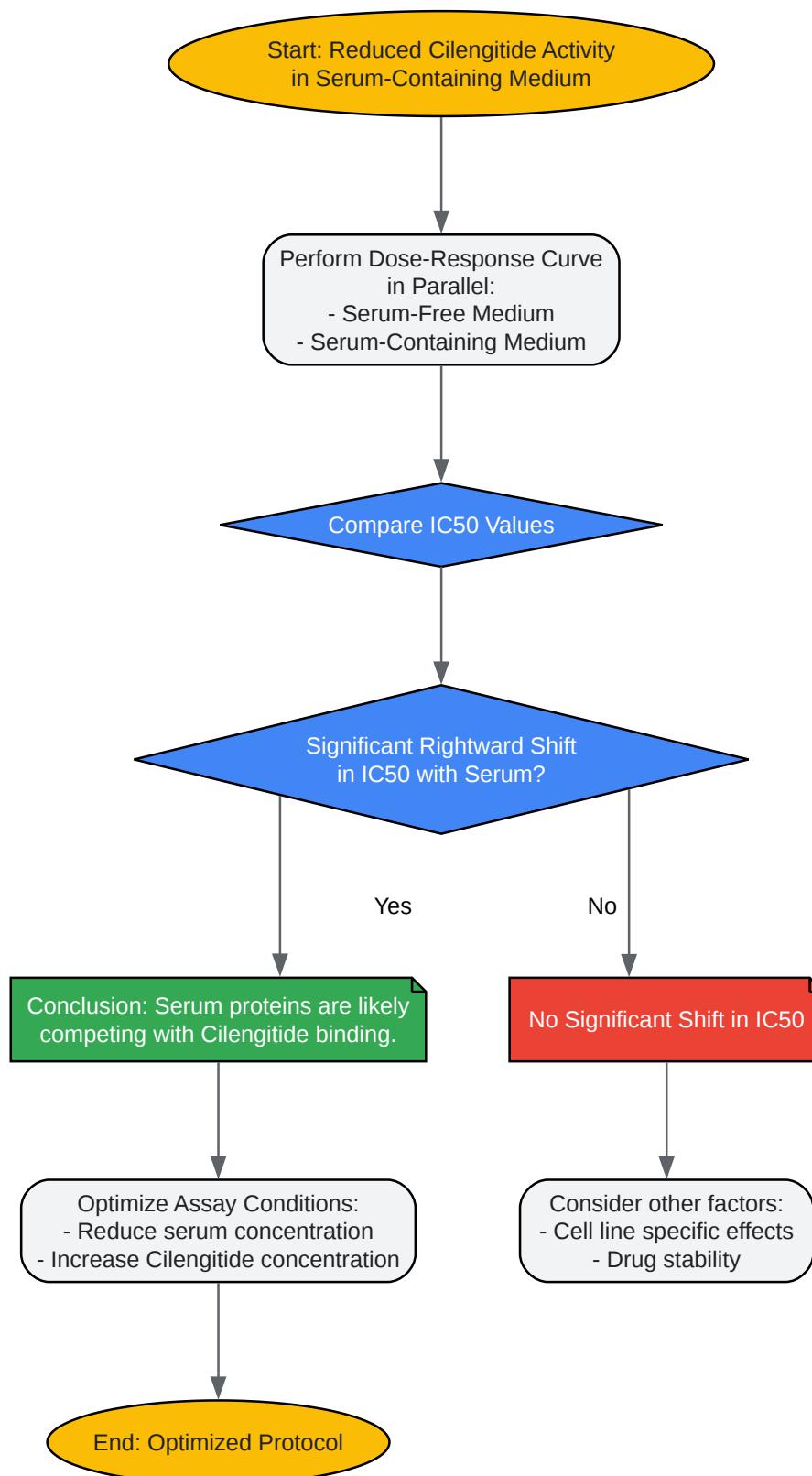
Q2: Which signaling pathways are affected by **Cilengitide TFA**?

Cilengitide TFA modulates several downstream signaling pathways that are crucial for cell survival and proliferation. Upon integrin engagement, Focal Adhesion Kinase (FAK) is recruited and autophosphorylated, which in turn activates pathways including:

- FAK/Src/Akt pathway: Cilengitide has been shown to inhibit the phosphorylation of FAK, Src, and Akt, which are key mediators of cell survival and proliferation.[3][4]
- TGF- β pathway: Cilengitide can interfere with the activation of transforming growth factor-beta (TGF- β), a cytokine involved in cell growth, differentiation, and invasion.

Below is a diagram illustrating the primary signaling cascade affected by **Cilengitide TFA**.



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